4-乙氧基-4-氧代丁酸

描述

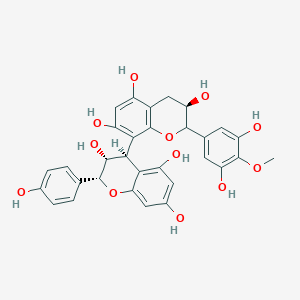

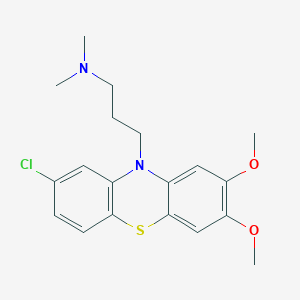

4-Ethoxy-4-oxobutanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various substituted 4-oxobutanoic acid derivatives, which are structurally related to 4-ethoxy-4-oxobutanoic acid. These derivatives are of interest due to their biological activities and potential applications in various fields such as antimicrobial treatments and synthesis of nonlinear optical materials .

Synthesis Analysis

The synthesis of substituted 4-oxobutanoic acid derivatives is typically achieved through Knoevenagel condensation reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were synthesized using respective benzaldehydes and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions . Another derivative, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods such as NMR, mass spectroscopy, and X-ray diffraction studies. For example, the crystal structures of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were determined to crystallize in the monoclinic system with a Z conformation about the C=C bond . Similarly, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was solved using single-crystal X-ray diffraction data .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 4-ethoxy-4-oxobutanoic acid. However, they do discuss the reactivity of related compounds. For instance, 4-methylthio-2-oxobutanoic acid is a precursor to methional, which induces apoptosis in BAF3 lymphoid cells . Additionally, 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of glycolic acid oxidase .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds include their crystalline structure, thermal stability, and spectroscopic characteristics. The compounds exhibit different crystalline systems and space groups, as confirmed by X-ray diffraction studies . The thermal stability of these compounds was assessed using techniques like TGA and DTA, with some compounds showing stability up to certain temperatures before decomposing . The optical properties, such as UV-Vis absorption spectra, were also determined, which are relevant for their potential applications .

科学研究应用

抗氧化性质:一个衍生物,乙基2-[(4-羟基-2-氧代-2H-香豆素-3-基)(4-羟基苯基)甲基]-3-氧代丁酸酯,在次氯酸系统中体外展示出显著的抗氧化活性。这一发现表明4-乙氧基-4-氧代丁酸衍生物在抗氧化研究中的潜在应用(Stanchev et al., 2009)。

微生物醛还原酶应用:研究显示,相关化合物乙基4-氯-3-氧代丁酸酯可以在有机溶剂-水两相系统中被微生物醛还原酶还原。这表明4-乙氧基-4-氧代丁酸和相关化合物可能具有生物催化应用的潜力(Shimizu et al., 1990)。

光学性质和阿尔茨海默病诊断:合成一种新型对β-淀粉样蛋白的荧光探针,4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-yl氨基}乙氧基)-4-氧代丁酸,展示了4-乙氧基-4-氧代丁酸衍生物在阿尔茨海默病分子诊断中的潜力(Fa et al., 2015)。

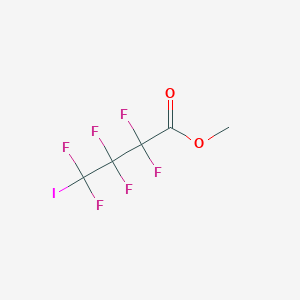

三氟甲基杂环合成:相关化合物乙基2-重氮-4,4,4-三氟-3-氧代丁酸酯可用作合成各种三氟甲基杂环的中间体。这突显了4-乙氧基-4-氧代丁酸在杂环化学中的潜力(Honey et al., 2012)。

食用蘑菇中的生物活性化合物:4-乙氧基-4-氧代丁酸被鉴定为从帽菇的子实体中分离出的化合物,表明其在真菌学和食品科学中的潜在生物活性和相关性(Ridwan et al., 2017)。

抗菌应用:4-(乙氧羰基)苯基-1-氨基-氧代丁酸的壳聚糖复合物被用作银纳米颗粒的基质,形成具有显著抗菌活性的纳米复合膜。这突显了4-乙氧基-4-氧代丁酸在抗菌应用和材料科学中的潜力(Srivastava et al., 2011)。

非线性光学(NLO)应用:使用Ce3+合成和表征4-(((4-氨基苯基)磺酰氧)氧基)-2,3-二羟基-4-氧代丁酸,用于半有机NLO应用,表明相关化合物在光学材料和光子学领域的实用性(Vinoth et al., 2020)。

安全和危害

属性

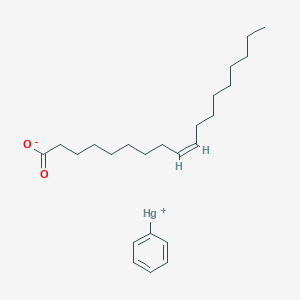

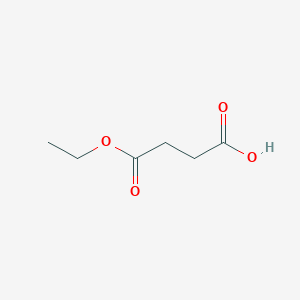

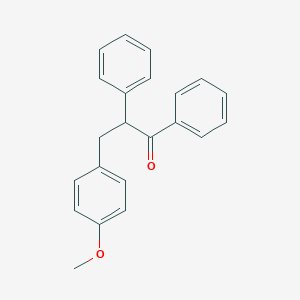

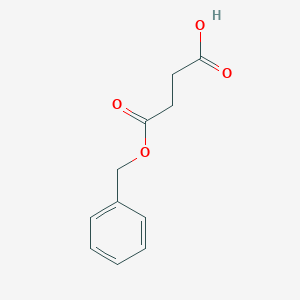

IUPAC Name |

4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLKAJARZKDJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870834 | |

| Record name | Butanedioic acid, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-4-oxobutanoic acid | |

CAS RN |

1070-34-4 | |

| Record name | Monoethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 1-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Ethoxy-4-oxobutanoic acid in the context of the provided research?

A1: 4-Ethoxy-4-oxobutanoic acid, commonly known as ethyl succinate, was identified as a constituent of Acalypha wilkesiana var. golden-yellow (Muell & Arg.) in a study focusing on the plant's chemical composition and potential bioactivity. [] This plant variety is traditionally used for various medicinal purposes. The study aimed to chemically characterize compounds from this plant, potentially uncovering novel bioactive molecules or chemotaxonomic markers. While ethyl succinate itself did not exhibit significant antimicrobial or antifungal activity in this specific study, its presence contributes to the overall chemical profile of the plant and could be relevant in future research exploring synergistic effects or other biological activities.

Q2: Beyond its presence in Acalypha wilkesiana, what other roles does 4-Ethoxy-4-oxobutanoic acid play in scientific research?

A2: Interestingly, 4-Ethoxy-4-oxobutanoic acid is recognized as a significant flavor compound in winemaking. Research has highlighted its presence as a fermentation flavor, particularly in wines produced using specific yeast strains and grape varieties. [] A study investigating indigenous Georgian wine yeasts and their impact on wine quality found that fermentations utilizing Kluyveromyces marxianus UMY207 with the Saperavi grape variety led to a significantly higher production of 4-Ethoxy-4-oxobutanoic acid. [] This finding suggests its potential role in shaping the sensory profile of wines and its contribution to the distinctive characteristics associated with certain yeast-grape combinations.

Q3: Are there analytical methods available to identify and quantify 4-Ethoxy-4-oxobutanoic acid?

A3: Yes, the identification and structural elucidation of 4-Ethoxy-4-oxobutanoic acid within Acalypha wilkesiana var. golden-yellow was achieved through a combination of spectroscopic techniques. [] The researchers utilized ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm the compound's structure. These techniques provide detailed information about the compound's molecular structure and functional groups, allowing for its unambiguous identification. Additionally, in the context of wine analysis, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) serves as a reliable method for both qualitative and quantitative analysis of volatile compounds, including 4-Ethoxy-4-oxobutanoic acid. [] This widely used technique allows for the separation and quantification of individual volatile compounds present in complex mixtures like wine, contributing to a comprehensive understanding of its aroma profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)